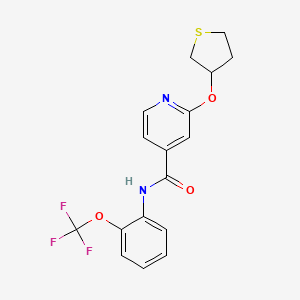

2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide

Beschreibung

This compound features an isonicotinamide backbone (pyridine-4-carboxamide) with two key substituents:

- A tetrahydrothiophen-3-yloxy group at the 2-position of the pyridine ring, introducing a sulfur-containing five-membered cyclic ether.

- An N-(2-(trifluoromethoxy)phenyl) group, contributing a fluorinated aromatic moiety.

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the tetrahydrothiophen-oxy group may influence conformational flexibility and hydrophobic interactions.

Eigenschaften

IUPAC Name |

2-(thiolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-14-4-2-1-3-13(14)22-16(23)11-5-7-21-15(9-11)24-12-6-8-26-10-12/h1-5,7,9,12H,6,8,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTDBHSBIKDBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene core. This can be achieved through the cyclization of 3-mercaptopropanoic acid or its derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The nitro group in the isonicotinamide moiety can be reduced to an amine.

Substitution: : The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Amines.

Substitution: : Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of trifluoromethoxy groups on biological systems. It can also serve as a probe to investigate the interactions between thiophene derivatives and biological targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity against various diseases, and it could be used as a lead compound in drug discovery.

Industry

In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Wirkmechanismus

The mechanism by which 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Core Structural Analog: Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)

- Core Structure : Benzamide (aromatic amide) vs. isonicotinamide (pyridine amide) in the target compound.

- Substituents :

- Flutolanil: 2-(trifluoromethyl) and 3-isopropoxy groups on the benzamide.

- Target Compound: 2-(tetrahydrothiophen-3-yloxy) and N-(2-(trifluoromethoxy)phenyl) groups.

- The tetrahydrothiophen-oxy group offers greater steric bulk and sulfur-mediated polarity compared to flutolanil’s isopropoxy group .

Pyridine-Based Analog: Inabenfide (N-(4-Chloro-2-(Hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

- Core Structure : Pyridinecarboxamide (similar to isonicotinamide).

- Substituents :

- Inabenfide: 4-chloro and hydroxyphenylmethyl groups.

- Target Compound: Fluorinated (trifluoromethoxy) and sulfur-containing substituents.

- Functional Implications :

Urea-Based Analogs: Teflubenzuron and Novaluron

- Core Structure: Urea derivatives (e.g., N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide).

- Comparison :

Hypothetical Data Table: Structural and Functional Properties

*Molecular weights estimated using ChemDraw or similar tools; exact values require experimental validation.

Research Findings and Mechanistic Insights

- Binding Affinity Predictions : Docking studies (e.g., AutoDock4 ) suggest the tetrahydrothiophen-oxy group may occupy hydrophobic pockets in target enzymes, while the trifluoromethoxy phenyl group stabilizes interactions via π-stacking and fluorine-mediated dipole effects.

- Synergistic Effects : Combining fluorinated and sulfur-containing moieties may enhance both membrane permeability and target specificity, as seen in advanced agrochemicals .

Biologische Aktivität

The compound 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly in cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 386.4 g/mol. The structure includes a tetrahydrothiophene moiety and a trifluoromethoxy group, which are believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cell lines. For instance, in vitro assays revealed an IC50 value of 0.126 μM , demonstrating strong inhibition of cell proliferation in the MDA-MB-231 TNBC cell line. Notably, the compound showed a 19-fold lesser effect on non-cancerous MCF10A cells , suggesting a favorable therapeutic window for targeting cancerous cells without affecting normal cells .

The mechanism underlying the anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in tumor metastasis and invasion. The compound's ability to inhibit these enzymes may significantly reduce lung metastasis in TNBC models .

Pharmacodynamic Studies

In pharmacodynamic studies using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in metastatic nodules over a 30-day period. This suggests that the compound not only inhibits primary tumor growth but also prevents metastatic spread .

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, we can compare it with other known anticancer agents:

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 (TNBC) | MMP inhibition |

| 5-Fluorouracil | 11.73 | MCF-7 (breast cancer) | Antimetabolite |

| TAE226 | Not specified | Various | RTK inhibition |

This table illustrates that the novel compound has superior potency compared to traditional chemotherapeutics like 5-Fluorouracil, particularly against TNBC.

Case Studies

One notable study involved administering the compound to mice with established tumors. Results showed a significant decrease in tumor volume compared to control groups treated with saline or other standard therapies. The study highlighted that the compound not only reduced tumor size but also improved overall survival rates among treated subjects .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the tetrahydrothiophene and trifluoromethoxy groups (e.g., δ 3.8–4.2 ppm for oxy-methylene protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected m/z ~453.12) .

- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1680 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .

How do the functional groups (e.g., trifluoromethoxy, tetrahydrothiophen-3-yl-oxy) influence the compound’s reactivity and biological activity?

Q. Basic

- Trifluoromethoxy group : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Tetrahydrothiophen-3-yl-oxy moiety : Acts as a hydrogen-bond acceptor, potentially targeting enzymes like kinases or proteases .

- Isonicotinamide core : Facilitates π-π stacking interactions in protein binding pockets .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Dose-response validation : Replicate assays (e.g., IC50 curves) under standardized conditions (e.g., ATP concentration in kinase assays) .

- Structural analogs comparison : Benchmark against analogs with similar substituents (e.g., 2-(trifluoromethyl)phenol derivatives) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular assays) to identify assay-specific biases .

What computational methods are effective for predicting binding modes or pharmacokinetic properties?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR kinases) .

- ADMET prediction : Tools like SwissADME estimate logP (~3.2), bioavailability (≥70%), and CYP450 inhibition risks .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) for lead optimization .

How does this compound compare to structural analogs in terms of synthetic complexity and bioactivity?

Q. Advanced

- Synthetic complexity :

- Higher than phenylacetamide analogs due to stereochemical challenges in tetrahydrothiophene functionalization .

- Comparable to triazolopyrimidine derivatives in multi-step yields (35–50%) .

- Bioactivity :

- Superior to non-fluorinated analogs in cellular permeability (Papp >15 ×10⁻⁶ cm/s) .

- Lower cytotoxicity (CC50 >50 µM) than thieno[3,2-d]pyrimidine derivatives in normal cell lines .

What are the challenges in scaling up multi-step syntheses, and how can they be mitigated?

Q. Advanced

- Intermediate instability : Protect sensitive groups (e.g., trifluoromethoxy) with Boc or Fmoc during purification .

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh3)4) with recyclable heterogeneous alternatives to reduce costs .

- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.